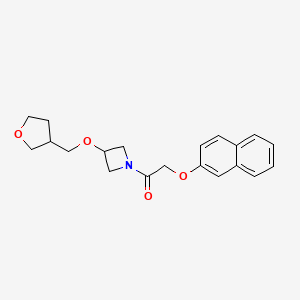

2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one

Description

This compound (CAS: 2310125-79-0) is a structurally complex molecule featuring:

- A naphthalen-2-yloxy group linked to an ethanone backbone.

- An azetidin-1-yl (four-membered nitrogen-containing ring) substituted at the 3-position with a tetrahydrofuran-3-ylmethoxy moiety.

Its synthesis likely involves coupling strategies for azetidine derivatives and functionalization of the tetrahydrofuran ring. Safety data highlights its environmental toxicity (H410: toxic to aquatic life with long-lasting effects) and flammability, necessitating stringent storage conditions (e.g., low temperature, inert atmosphere) .

Properties

IUPAC Name |

2-naphthalen-2-yloxy-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-20(21-10-19(11-21)24-13-15-7-8-23-12-15)14-25-18-6-5-16-3-1-2-4-17(16)9-18/h1-6,9,15,19H,7-8,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZQWRGYWVZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one typically involves multiple steps:

-

Formation of the Naphthalen-2-yloxy Intermediate:

- Starting with naphthalene, a halogenation reaction (e.g., bromination) is performed to introduce a halogen atom at the 2-position.

- The halogenated naphthalene is then reacted with a suitable alcohol (e.g., methanol) under basic conditions to form the naphthalen-2-yloxy intermediate.

-

Synthesis of the Azetidine Derivative:

- The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 3-hydroxypropylamine.

- The resulting azetidine derivative is then functionalized with a tetrahydrofuran moiety through an etherification reaction.

-

Coupling of Intermediates:

- The naphthalen-2-yloxy intermediate is coupled with the azetidine derivative using a suitable coupling reagent (e.g., EDCI, DCC) under mild conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential use as a probe in biochemical assays due to its unique structural features.

Medicine:

- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, affecting gene expression, while the azetidine and tetrahydrofuran moieties can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Yield: Azetidinone derivatives (e.g., 3f) achieve higher yields (83–93%) compared to ethanone-linked analogues (e.g., 4q: 70%, 41: 33%). This suggests azetidinone rings may offer more favorable reaction pathways .

Structural and Functional Differences :

- The naphthalen-2-yloxy group in the target compound and 3f may confer π-π stacking capabilities, influencing solubility or biological activity. However, 3f’s nitro and phenyl groups enhance electrophilicity, which is absent in the target .

- Tetrahydrofuran substitution : The target’s tetrahydrofuran-3-ylmethoxy group differs from 4q’s tetrahydrofuran-2-yl substituent. The 3-position may impose distinct conformational constraints on the azetidine ring .

Safety and Environmental Hazards: The target compound’s H410 hazard distinguishes it from non-naphthalene derivatives (e.g., 4q, 41), suggesting the naphthalene moiety contributes to aquatic toxicity . Fluorinated compounds like 41 pose risks associated with persistent organic pollutants, whereas the target’s primary hazards relate to flammability and environmental persistence .

Biological Activity

The compound 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the naphthalenyl ether : Naphthalen-2-ol is reacted with a suitable alkylating agent to form the naphthalenyl ether.

- Azetidine ring formation : The naphthalenyl ether is then reacted with a tetrahydrofuran derivative to introduce the azetidine ring through nucleophilic substitution.

- Final modifications : The final compound is obtained through careful purification processes such as chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives of naphthalenes can exhibit significant antibacterial and antifungal activities. For instance, compounds with naphthalenyl moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 20 µM |

| Compound B | E. coli | 40 µM |

| Compound C | MRSA | 30 µM |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, as naphthalene derivatives have been linked to inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Preliminary tests indicate that similar naphthalene derivatives exhibit low toxicity against human cell lines, making them promising candidates for further development .

Study 1: Evaluation of Antibacterial Activity

A study conducted on a series of naphthalene-derived compounds demonstrated their effectiveness against resistant strains of bacteria. The results indicated that certain structural modifications enhanced their antibacterial potency significantly, with MIC values dropping below 20 µM for several derivatives .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of naphthalene derivatives highlighted their ability to inhibit COX enzymes effectively. This inhibition was correlated with reduced levels of inflammatory mediators in cell culture assays, pointing towards their therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of naphthalene compounds, including those similar to 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one, exhibit promising anticancer properties. For instance, naphthalenyloxypropenyl derivatives have been shown to inhibit histone deacetylase activity, which is crucial in cancer cell proliferation control. These compounds could be developed into therapeutic agents for cancer treatment by targeting specific pathways involved in tumor growth .

Anti-inflammatory Properties : Compounds featuring naphthalene structures have been evaluated for their anti-inflammatory effects. In particular, studies have demonstrated that certain naphthalene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry : The unique structural attributes of this compound allow it to be utilized as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials .

Biological Studies

Biological Activity Evaluation : The compound has been included in various biological assays to assess its efficacy against different pathogens and biological systems. For example, derivatives have been tested for their activity against Leishmania donovani, showing significant in vitro anti-leishmanial activity with lower cytotoxicity compared to standard treatments . Such studies are crucial for developing new treatments for infectious diseases.

Table 1: Summary of Research Findings on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.